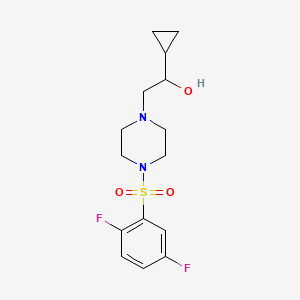

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, also known as CP-154,526, is a small molecule antagonist of the corticotropin-releasing factor (CRF) receptor. It was initially developed as a potential therapeutic agent for anxiety and depression. However, it has also been extensively studied in the field of neuroscience for its role in stress-related disorders.

Applications De Recherche Scientifique

Metabolic Pathways and Enzyme Interactions

A study on the metabolism of a related antidepressant compound in human liver microsomes and recombinant enzymes revealed insights into oxidative metabolism pathways. This research highlighted the roles of specific cytochrome P450 enzymes in metabolizing the compound to various metabolites, including hydroxy-phenyl metabolites, sulfoxides, N-hydroxylated piperazines, and benzylic alcohols, further emphasizing the complex interactions between chemical compounds and biological systems (Hvenegaard et al., 2012).

Anticancer and Antituberculosis Potential

Research on derivatives of cyclopropyl piperazine compounds demonstrated significant anticancer and antituberculosis activities. One study synthesized a series of new derivatives, testing their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis. The findings revealed that some compounds exhibited promising anticancer and antituberculosis properties, suggesting the therapeutic potential of these chemical structures in treating various diseases (Mallikarjuna et al., 2014).

Photostability and Reactivity

An investigation into the photochemistry of ciprofloxacin, a compound structurally related to 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol, in aqueous solutions provided insights into its photostability and reactivity. The study outlined the compound's low-efficiency substitution reactions and its interaction with sodium sulfite and phosphate, changing its reactivity under various conditions. This research underscores the importance of understanding the photostability of chemical compounds, especially those intended for therapeutic use (Mella et al., 2001).

Synthetic Methods and Structural Analysis

The synthesis of related compounds through reductive amination and optimization of technological parameters revealed efficient methods for obtaining high yields. Such studies provide valuable insights into synthetic strategies that can be applied to produce derivatives of 1-Cyclopropyl-2-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)ethanol with potential therapeutic applications (Jin-peng, 2013).

Antimicrobial Activity

Another study explored the synthesis and biological evaluation of novel piperazine derivatives, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of piperazine-based compounds in developing new antimicrobial agents, offering a promising direction for future therapeutic applications (Rajkumar et al., 2014).

Propriétés

IUPAC Name |

1-cyclopropyl-2-[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c16-12-3-4-13(17)15(9-12)23(21,22)19-7-5-18(6-8-19)10-14(20)11-1-2-11/h3-4,9,11,14,20H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZDTMUDLJLPCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2735771.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)

![N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B2735778.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2735779.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B2735780.png)

![Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2735781.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)